Pyrazino[2,3-d]pyridazin-5(6H)-one
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Overview
Description
Pyrazino[2,3-d]pyridazin-5(6H)-one is a heterocyclic compound that features a fused ring system composed of pyrazine and pyridazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazino[2,3-d]pyridazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of vicinal dinitriles with hydrazine hydrate, leading to the formation of the desired heterocyclic system . Another approach involves the use of aza-Diels-Alder reactions, which provide a highly regioselective synthesis of pyridazin-3-amines under neutral conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrazino[2,3-d]pyridazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Pyrazino[2,3-d]pyridazin-5(6H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: this compound derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of Pyrazino[2,3-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site and preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with a similar ring structure but lacking the fused pyrazine ring.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused ring system, but with different nitrogen positioning.
Pyrido[2,3-b]pyrazine: A closely related compound with similar electronic properties and applications.
Uniqueness
Pyrazino[2,3-d]pyridazin-5(6H)-one is unique due to its specific ring fusion and nitrogen arrangement, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C6H4N4O |
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Molecular Weight |
148.12 g/mol |
IUPAC Name |
7H-pyrazino[2,3-d]pyridazin-8-one |
InChI |
InChI=1S/C6H4N4O/c11-6-5-4(3-9-10-6)7-1-2-8-5/h1-3H,(H,10,11) |
InChI Key |
PMAXBQOLIUDQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C=NNC2=O |
Origin of Product |
United States |
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